1-benzyl-6-methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
CAS No.: 2549056-47-3
Cat. No.: VC11841167
Molecular Formula: C24H21NO3S
Molecular Weight: 403.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549056-47-3 |
|---|---|
| Molecular Formula | C24H21NO3S |
| Molecular Weight | 403.5 g/mol |
| IUPAC Name | 1-benzyl-6-methyl-3-(4-methylphenyl)sulfonylquinolin-4-one |
| Standard InChI | InChI=1S/C24H21NO3S/c1-17-8-11-20(12-9-17)29(27,28)23-16-25(15-19-6-4-3-5-7-19)22-13-10-18(2)14-21(22)24(23)26/h3-14,16H,15H2,1-2H3 |
| Standard InChI Key | DJLUQWNSOVBTTE-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)CC4=CC=CC=C4 |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)CC4=CC=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a bicyclic quinolin-4-one core fused with a benzene ring (positions 1–8) and a pyridone ring (positions 1, 2, 3, 4). Key substituents include:
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Position 1: Benzyl group (C₆H₅CH₂)
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Position 3: 4-Methylbenzenesulfonyl group (Tosyl, CH₃C₆H₄SO₂)
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Position 6: Methyl group (CH₃)
The IUPAC name is 1-benzyl-6-methyl-3-(4-methylphenyl)sulfonylquinolin-4-one, and its SMILES notation is CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)CC4=CC=CC=C4 .
Table 1: Key Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₂₁NO₃S |
| Molecular Weight | 403.5 g/mol |
| PubChem CID | 154884242 |
| Topological Polar Surface | 74.8 Ų |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
Synthetic Pathways
General Strategies
Quinolin-4-one derivatives are typically synthesized via:
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Palladium-Catalyzed Cross-Coupling: As demonstrated in PMC6359680 , Pd-mediated Heck or Buchwald-Hartwig reactions enable aryl-aryl bond formation.
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Sulfonylation: Introduction of the tosyl group using 4-toluenesulfonyl chloride (TsCl) under basic conditions (e.g., pyridine or triethylamine) .
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Cyclization: Knoevenagel condensation followed by intramolecular cyclization to form the quinoline core .
Proposed Synthesis for Target Compound
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Starting Material: 6-Methyl-1,4-dihydroquinolin-4-one.
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Benzylation: React with benzyl bromide under basic conditions (e.g., NaH/DMF) to introduce the benzyl group at position 1.
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Sulfonylation: Treat with TsCl in dichloromethane (DCM) and pyridine to install the tosyl group at position 3 .
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Purification: Column chromatography (hexane/ethyl acetate) yields the final product.
Key Reaction Conditions:
Applications in Drug Development
Lead Optimization
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Structural Modifications:
Target Indications
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